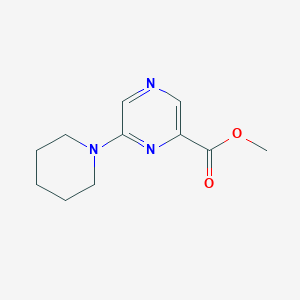

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate

Description

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is a pyrazine derivative featuring a piperidine substituent at position 6 and a methyl ester group at position 2. Pyrazine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, serves as the core structure. The methyl ester at position 2 enhances solubility and serves as a functional handle for further derivatization.

Properties

Molecular Formula |

C11H15N3O2 |

|---|---|

Molecular Weight |

221.26 g/mol |

IUPAC Name |

methyl 6-piperidin-1-ylpyrazine-2-carboxylate |

InChI |

InChI=1S/C11H15N3O2/c1-16-11(15)9-7-12-8-10(13-9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |

InChI Key |

IPVRCMBVCAHHPA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)N2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate typically involves the reaction of pyrazine-2-carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Anti-Tubercular Agents

Recent studies have highlighted the potential of pyrazine derivatives, including methyl 6-piperidin-1-yl-pyrazine-2-carboxylate, in developing anti-tubercular agents. A series of novel compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, several derivatives exhibited significant activity with IC50 values ranging from 1.35 to 2.18 μM, indicating promising potential for further development as anti-tubercular drugs .

| Compound | IC50 (μM) | IC90 (μM) | Cytotoxicity |

|---|---|---|---|

| 6a | 1.35 | 3.73 | Non-toxic |

| 6e | 2.18 | 4.00 | Non-toxic |

| 7e | - | - | Non-toxic |

Cancer Treatment

This compound has been explored for its role in targeting adenosine receptors, particularly A2a, which are implicated in various cancers including non-small cell lung cancer and renal cell carcinoma. Research indicates that compounds targeting these receptors can modulate inflammatory responses and potentially inhibit tumor growth . The structure-activity relationship (SAR) studies suggest that modifications to the pyrazine ring can enhance selectivity and potency against specific cancer types.

Pharmacophore Modeling

Pharmacophore models have been developed using substituted pyrazine compounds to identify new inhibitors for SHP2, a protein associated with cancer progression. This compound serves as a scaffold for designing small molecules that exhibit selective inhibition of SHP2, demonstrating its utility in structure-based drug design methodologies .

Cosmetic Applications

The compound has also found applications in cosmetic formulations due to its potential as a skin-feel agent and stabilizer in creams and lotions. Its properties allow it to enhance the texture and efficacy of cosmetic products while ensuring safety and compatibility with skin .

Case Study: Anti-Tubercular Activity Evaluation

A comprehensive evaluation was conducted on a series of pyrazine derivatives, including this compound, focusing on their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The study revealed that certain derivatives not only exhibited low cytotoxicity but also showed significant inhibitory effects on bacterial growth, suggesting their potential as therapeutic candidates for tuberculosis treatment .

Case Study: Cancer Inhibition Mechanism

In another study, this compound was investigated for its ability to inhibit adenosine receptors in various cancer cell lines. The findings indicated that the compound could effectively reduce tumor cell proliferation by modulating the adenosinergic signaling pathways, thereby providing insights into its mechanism of action as a potential anti-cancer agent .

Mechanism of Action

The mechanism of action of Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties and applications of methyl 6-piperidin-1-yl-pyrazine-2-carboxylate, the following compounds are analyzed:

1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid and 1-(6-Methylpyrazin-2-yl)piperidine-4-carboxylic acid

- Structure : These isomers differ in the position of the carboxylic acid group on the piperidine ring (C3 vs. C4) while retaining a methyl group at pyrazine position 4.

- Physical Properties :

- These compounds may serve as intermediates for amide or ester derivatives .

Methyl (S)-3-Amino-6-Chloro-5-(3-Ethylpiperazin-1-yl)pyrazine-2-Carboxylate

- Structure: Features an additional amino group at position 3, a chlorine at position 6, and a 3-ethylpiperazine substituent at position 5.

- Molecular Weight : 299.76 g/mol, significantly higher due to added substituents .

- The amino group could facilitate hydrogen bonding, a critical factor in pharmacokinetics .

Ethyl 4-[4-(2-Methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate

- Structure : A piperidine-piperazine hybrid with a methoxyphenyl group and ethyl ester.

- Synthesis : Prepared via reductive amination using NaBH3CN, highlighting a common synthetic route for nitrogen-containing heterocycles .

- Applications : Piperazine derivatives are prevalent in central nervous system (CNS) drugs due to their ability to cross the blood-brain barrier .

Structural and Functional Analysis

Substituent Effects

- Positional Isomerism : The placement of substituents on pyrazine (e.g., methyl at position 6 vs. chlorine at position 6) significantly alters electronic properties and steric interactions. For example, chlorine’s electronegativity increases polarity compared to methyl .

- Ester vs. Carboxylic Acid : Methyl esters (e.g., in the target compound) improve membrane permeability compared to carboxylic acids (e.g., compounds), but may require hydrolysis for activation in prodrug strategies .

Biological Activity

Methyl 6-piperidin-1-yl-pyrazine-2-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antimicrobial and anti-tubercular agent. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as pyrazine derivatives, which are characterized by their pyrazine ring structure. The presence of the piperidine moiety enhances its pharmacological profile. The general structure can be represented as follows:

Antimicrobial Activity

In Vitro Evaluation

The antimicrobial properties of this compound have been evaluated against various bacterial strains. A study reported that derivatives similar to this compound exhibited significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for the most active derivatives .

Table 1: Antimicrobial Activity of Pyrazine Derivatives

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Derivative 7b | 0.25 | Staphylococcus epidermidis |

| Derivative 10 | 0.30 | Escherichia coli |

Anti-Tubercular Activity

This compound has also been investigated for its anti-tubercular effects, particularly against Mycobacterium tuberculosis. Research indicates that pyrazine derivatives can inhibit the growth of this pathogen through various mechanisms.

Case Study

A recent study synthesized several substituted pyrazine derivatives, including this compound, and tested their efficacy against Mycobacterium tuberculosis H37Ra. The most promising compounds demonstrated IC50 values ranging from 1.35 to 2.18 µM, indicating strong anti-tubercular activity .

Table 2: Anti-Tubercular Activity of Selected Compounds

| Compound | IC50 (µM) | IC90 (µM) |

|---|---|---|

| This compound | 1.35 - 2.18 | Not specified |

| Compound 6e | 1.50 | 40.32 |

| Compound 7e | 2.00 | Not specified |

The mechanism by which this compound exerts its biological effects involves interaction with specific bacterial enzymes and pathways critical for survival and replication. For instance, studies have shown that certain analogs can inhibit key metabolic pathways in Mycobacterium tuberculosis, leading to bacterial cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.